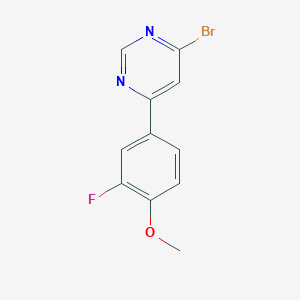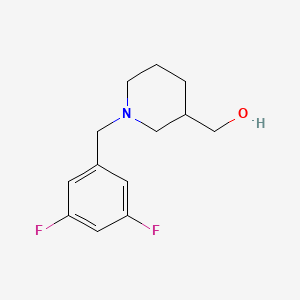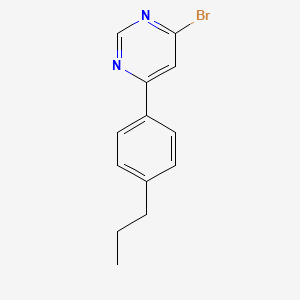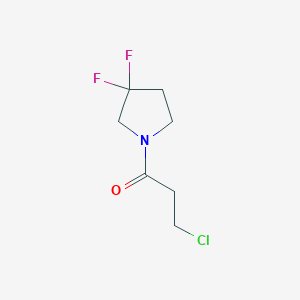
4-Bromo-6-(3-fluoro-4-methoxyphenyl)pyrimidine
Overview
Description
4-Bromo-6-(3-fluoro-4-methoxyphenyl)pyrimidine is a chemical compound . It is related to 3-Fluoro-4-methoxyphenylboronic acid and 4-Iodo-6-(3-fluoro-4-methoxyphenyl)pyrimidine.
Synthesis Analysis
The compound can be prepared using 3-fluoro-4-methoxyphenylboronic acid and 4,6-dichloropyrimidine. The resultant chloro compound can then be converted to iodo with hydroiodic acid. The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a key process in the synthesis of this compound . This reaction involves the coupling of an organoboron compound (like 3-fluoro-4-methoxyphenylboronic acid) with a halide (like 4,6-dichloropyrimidine) in the presence of a palladium catalyst .Scientific Research Applications
Organic Synthesis
The compound could be used in organic synthesis, particularly in cross-coupling reactions . The presence of the bromine atom makes it a good candidate for reactions involving halogen exchange or halogen-metal exchange, which are common in organic synthesis.
Suzuki-Miyaura Cross-Coupling Reactions
The compound could potentially be used in Suzuki-Miyaura cross-coupling reactions . This type of reaction is commonly used to couple boronic acids with organic halides, and the bromine atom in the compound would make it suitable for this type of reaction.
Synthesis of Fluorinated Biaryl Derivatives
The compound could be used in the synthesis of fluorinated biaryl derivatives . The presence of the fluorine atom and the aromatic ring in the compound makes it a good candidate for this type of synthesis.
Synthesis of Conjugated Fluorodiazaborinines
The compound could potentially be used in the synthesis of conjugated fluorodiazaborinines . These compounds are used for the detection of explosives, and the presence of the fluorine atom in the compound could make it suitable for this type of synthesis.
Protodeboronation Reactions
The compound could potentially be used in protodeboronation reactions . These reactions are used to remove boron from organic compounds, and the presence of the bromine atom in the compound could make it suitable for this type of reaction.
Anti-Markovnikov Hydromethylation of Alkenes
The compound could potentially be used in the anti-Markovnikov hydromethylation of alkenes . This is a valuable but unknown transformation, and the presence of the bromine atom in the compound could make it suitable for this type of reaction.
properties
IUPAC Name |
4-bromo-6-(3-fluoro-4-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c1-16-10-3-2-7(4-8(10)13)9-5-11(12)15-6-14-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXKLXDHNKWYGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(3-fluoro-4-methoxyphenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Dipropylamino)methyl]cyclobutan-1-ol](/img/structure/B1475546.png)
![1-{[(Heptan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475548.png)
![1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475549.png)
![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475550.png)

![2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1475553.png)
![2-[(6-Aminopyridazin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1475554.png)

![1-{[(1-Methoxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475559.png)
![1-{[(2-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475560.png)
![1-({[(2-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475564.png)
![1-{[(3-Methoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475565.png)

